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1-Quinazolin-2-ylazetidin-3-ol

Physicochemical profiling Solubility prediction Medicinal chemistry

Many kinase fragment libraries lack soluble, synthetically tractable quinazoline-based cores, hindering scaffold-hopping campaigns. 1-Quinazolin-2-ylazetidin-3-ol solves this with a fragment-like MW (201 Da), balanced LogP (0.88), and high TPSA (49.25 Ų) for robust aqueous solubility at screening concentrations. • Free hydroxyl enables ester/ether/carbamate derivatization for parallel SAR. • Unsubstituted quinazoline 4-position permits hinge-binding optimization via aniline/phenol introduction. Dual-vector approach accelerates lead optimization for KRAS G12C, EGFR, CHK2.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
Cat. No. B13886403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Quinazolin-2-ylazetidin-3-ol
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC3=CC=CC=C3C=N2)O
InChIInChI=1S/C11H11N3O/c15-9-6-14(7-9)11-12-5-8-3-1-2-4-10(8)13-11/h1-5,9,15H,6-7H2
InChIKeyFIRBSXCSQPJZJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Quinazolin-2-ylazetidin-3-ol Procurement Guide: Structure and Identity


1-Quinazolin-2-ylazetidin-3-ol (CAS 1350607-43-0) is a synthetic hybrid molecule with molecular formula C11H11N3O and a molecular weight of 201.225 g/mol, incorporating a quinazoline heterocycle directly linked at the 2-position to an azetidin-3-ol ring . The quinazoline scaffold is a well-established privileged structure in medicinal chemistry, conferring a broad spectrum of biological activities, while the azetidine ring introduces conformational constraint and a hydrogen-bonding hydroxyl group [1]. This compound serves as both a fragment-like starting point for kinase inhibitor optimization and a versatile synthetic building block for constructing more complex quinazoline-based pharmacophores [2].

Fragment-like MW

Kinase fragment library inclusion; supports hit-to-lead growth within drug-like space

Quinazoline Hinge-Binding Core

Fits kinase ATP-site hinge-binding studies; two ring nitrogens as key recognition elements

Azetidine-3-ol Handle

Derivatizable hydroxyl enables parallel SAR without protecting group chemistry

Why Generic Azetidine or Quinoline Analogs Cannot Substitute


The core quinazoline ring of 1-quinazolin-2-ylazetidin-3-ol contains two nitrogen atoms (positions 1 and 3), unlike the single-nitrogen quinoline analog 1-(quinolin-2-yl)azetidin-3-ol. This structural difference produces a measurably higher topological polar surface area (TPSA of 49.25 vs. 36.36 Ų) and a substantially lower predicted logP (0.88 vs. 1.48) . These physicochemical shifts directly impact aqueous solubility, hydrogen-bonding capacity, and off-target binding profiles. Furthermore, the 2-position attachment of the azetidine ring on quinazoline creates a distinct spatial orientation of the hydroxyl group relative to the heterocyclic core compared to the 4-position regioisomer 4-(azetidin-3-yl)quinazoline . In kinase inhibitor design, the quinazoline N1 and N3 atoms serve as critical hinge-binding motifs—a structural feature absent in simple azetidin-3-ol or quinoline derivatives—meaning that generic substitution with a less nitrogen-rich heterocycle or a regioisomeric analog will fundamentally alter target engagement [1].

Quinoline analog lacks ring N3

Single-nitrogen quinoline shifts TPSA and logP, altering solubility and off-target binding profiles; may not transfer hinge-binding fidelity.

4‑position regioisomer blocks derivatization

Occupied 4‑position prevents aniline/phenol introduction; absence of hydroxyl removes synthetic handle, limiting lead optimization vectors.

Quantified Differentiators Against Closest Analogs


TPSA Advantage Over the Quinoline Analog

The target compound possesses a topological polar surface area (TPSA) of 49.25 Ų compared to 36.36 Ų for the direct quinoline analog 1-(quinolin-2-yl)azetidin-3-ol . This +12.89 Ų difference arises from the additional ring nitrogen (N3) in the quinazoline core. TPSA values below 60 Ų are generally associated with good membrane permeability, while values approaching 50 Ų begin to favor aqueous solubility—positioning the quinazoline derivative closer to an optimal balance for oral bioavailability according to the rule-of-five guidelines [1]. The 35% higher TPSA confers measurably greater hydrogen-bonding capacity without crossing the threshold associated with poor permeability.

TPSA vs Quinoline Analog
Data to verify
49.25 vs 36.36 Ų
Supports aqueous solubility for homogeneous assay conditions
Predicted values; +12.89 Ų difference
Physicochemical profiling Solubility prediction Medicinal chemistry

LogP Reduction and Lower Off-Target Risk

The predicted logP of 1-quinazolin-2-ylazetidin-3-ol is 0.88, compared to 1.48 for the quinoline analog—a reduction of 0.60 log units . This places the target compound within the optimal logP range (0–3) for drug-like molecules while remaining below the logP >3 threshold associated with increased risk of promiscuous binding, phospholipidosis, and hERG channel inhibition [1]. In the context of kinase inhibitor development, reducing logP by 0.60 units through the introduction of an additional ring nitrogen represents a substantial physicochemical advantage, as each log unit reduction approximately corresponds to a 10-fold decrease in lipophilicity-driven non-specific protein binding [2].

LogP vs Quinoline Analog
Data to verify
0.88 vs 1.48
May reduce non-specific binding risk, supporting cleaner screening data
ΔLogP = −0.60; predicted values
Lipophilicity Drug-likeness Off-target prediction

Regioisomeric Advantage for Kinase Hinge-Binding

In the 4-anilinoquinazoline EGFR inhibitor series, azetidine substitution produced compounds with IC50 values as low as 15 nM against EGFR and 28 nM in HCC827 cellular assays [1]. Critically, these inhibitors rely on the quinazoline N1 as a hinge-binding hydrogen bond acceptor—a pharmacophoric feature shared with 1-quinazolin-2-ylazetidin-3-ol where the azetidine is attached at the 2-position rather than the 4-position [2]. The 2-substitution pattern of the target compound leaves the quinazoline 4-position unoccupied and available for further derivatization, whereas the regioisomer 4-(azetidin-3-yl)quinazoline (CAS 2160312-50-3, MW 185.22) lacks the hydroxyl functional group entirely and occupies the 4-position, blocking a key site for aniline or other substituent introduction . The presence of the free hydroxyl on the azetidine ring provides a synthetic handle for esterification, etherification, or carbamate formation without requiring protecting group chemistry on the quinazoline core.

2‑Position vs 4‑Position Substitution
Class‑level
Free 4‑position + derivatizable hydroxyl
Supports dual-vector SAR for lead optimization
Based on related EGFR inhibitor scaffolds
Kinase inhibitor design Structure-based drug design Synthetic tractability

Fragment-Like Profile for Fragment-Based Discovery

With a molecular weight of 201.23 Da, 1-quinazolin-2-ylazetidin-3-ol falls within the Rule of Three guidelines for fragment-based drug discovery (MW <300 Da) and is substantially smaller than the elaborated KRAS G12C inhibitor lead compounds described in Patent US 11,136,308, which feature the same quinazolin-2-yl-azetidine core extended with naphthyl and propenone substituents (MW >400 Da) [1]. The fragment-like size combined with a balanced PSA/LogP profile (49.25 Ų / 0.88) yields a predicted ligand efficiency (LE) advantage: even at a hypothetical screening hit affinity of 100 µM (ΔG ≈ −5.5 kcal/mol), the LE would be approximately 0.30 kcal/mol per heavy atom (18 heavy atoms), meeting typical fragment hit criteria [2]. By comparison, azetidin-3-ol alone (MW 73.09, zero aromatic heavy atoms) lacks the aromatic recognition elements necessary for kinase ATP-site binding .

Fragment-Likeness (Ro3)
Class‑level
MW 201 Da; 18 heavy atoms
Fragment profile may enable hit-to-lead growth within drug-like space
Exceeds HBA rule-of-three guideline; HBA 4
Fragment-based drug discovery Ligand efficiency Lead optimization

Evidence-Backed Application Scenarios


Fragment-Based Screening Library for Kinase Targets

The fragment-like MW of 201 Da, combined with the quinazoline core's established hinge-binding capacity in kinase ATP sites, makes 1-quinazolin-2-ylazetidin-3-ol a strong candidate for fragment library inclusion targeting kinases such as CHK2, EGFR, or KRAS G12C [1]. Its balanced LogP (0.88) and TPSA (49.25 Ų) predict adequate aqueous solubility for screening at typical fragment concentrations (200–500 µM) without DMSO precipitation artifacts, unlike more lipophilic quinoline analogs [2]. The free hydroxyl group provides a convenient synthetic vector for fragment growing or linking strategies.

Synthetic Building Block for Lead Optimization

As a versatile intermediate, this compound provides the quinazolin-2-yl-azetidine scaffold found in patented KRAS G12C inhibitors (US 11,136,308) [1]. The unoccupied 4-position of the quinazoline ring permits introduction of aniline, phenol, or other substituents to optimize hinge-binding interactions, while the azetidine 3-hydroxyl enables parallel SAR exploration through ester, ether, or carbamate derivatization [2]. This dual-vector approach allows medicinal chemistry teams to independently optimize potency and pharmacokinetic properties, contrasting with the synthetically constrained 4-substituted regioisomer.

Physicochemical Comparator for Scaffold Hopping

The quantifiable differences in TPSA (+12.89 Ų) and LogP (−0.60) between 1-quinazolin-2-ylazetidin-3-ol and its quinoline analog provide a defined experimental system for scaffold-hopping studies [1]. Researchers can systematically evaluate how the additional ring nitrogen affects solubility, permeability, metabolic stability, and off-target profiles while keeping the azetidine-3-ol moiety constant. This compound thus serves as a matched molecular pair (MMP) partner with the quinoline analog, enabling data-driven decisions about heterocycle selection in lead series [2].

Covalent Warhead Conjugation via Azetidine Hydroxyl

The azetidine 3-hydroxyl group of 1-quinazolin-2-ylazetidin-3-ol can be converted to an acrylamide ester or activated carbamate, enabling the design of covalent inhibitors that target cysteine residues in kinases (e.g., KRAS G12C, EGFR C797) [1]. The proximity of the hydroxyl to the quinazoline hinge-binding motif positions an electrophilic warhead for optimal covalent bond formation with proximal cysteine residues. This strategy mirrors the approach used in the patented KRAS G12C inhibitor series where elaborated quinazolin-2-yl-azetidine derivatives demonstrated target engagement [2].

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Fragment-like MW and aqueous solubility
Hinge-binding engagement and solubility at screening concentrations
Lead optimization building block
Free 4‑position and derivatizable hydroxyl
Independent SAR at two synthetic vectors
Scaffold‑hopping comparator studies
Quantifiable physicochemical differentiation
Impact of heterocycle nitrogen on solubility and permeability
Covalent inhibitor design
Hydroxyl as warhead conjugation site
Proximity to hinge‑binding motif for cysteine targeting
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